molecular formula C17H16O3 B14422375 Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate

Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate

Cat. No.: B14422375
M. Wt: 268.31 g/mol
InChI Key: SJJMXMAHAHFXRD-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate is an organic compound belonging to the class of dihydrophenanthrenes This compound is characterized by a phenanthrene core structure with methoxy and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate typically involves the reaction of appropriate phenanthrene derivatives with methanol and carboxylating agents under controlled conditions. One common method involves the use of methylation and carboxylation reactions, where the phenanthrene derivative is treated with methanol in the presence of a catalyst to introduce the methoxy group, followed by carboxylation to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated phenanthrene derivatives.

Scientific Research Applications

Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-9,10-dihydrophenanthrene-2,5-diol: Another dihydrophenanthrene derivative with similar structural features but different functional groups.

    Phenanthrene, 9,10-dihydro-: A simpler dihydrophenanthrene compound without the methoxy and carboxylate groups.

Uniqueness

Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate is unique due to the presence of both methoxy and carboxylate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate

InChI

InChI=1S/C17H16O3/c1-19-16-9-12-8-7-11-5-3-4-6-13(11)14(12)10-15(16)17(18)20-2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

SJJMXMAHAHFXRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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